molecular formula C6H11ClN2O B6196725 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride CAS No. 2680528-74-7

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6196725
CAS No.: 2680528-74-7
M. Wt: 162.6
InChI Key:
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Description

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.

    Substitution Reactions: The methyl group is introduced at the 2-position of the imidazole ring through alkylation reactions.

    Hydroxylation: The ethan-1-ol side chain is added via hydroxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products

    Oxidation: Products include 2-(2-methyl-1H-imidazol-4-yl)ethanal and 2-(2-methyl-1H-imidazol-4-yl)ethanoic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as a ligand for specific receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-4-yl)ethanol
  • 2-(1H-imidazol-4-yl)ethanol
  • 2-(1H-imidazol-2-yl)ethanol

Uniqueness

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves the reaction of 2-methyl-1H-imidazole with ethylene oxide followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2-methyl-1H-imidazole", "ethylene oxide", "hydrochloric acid", "water" ], "Reaction": [ "Add 2-methyl-1H-imidazole to a round-bottom flask.", "Add ethylene oxide dropwise to the flask while stirring at room temperature.", "Heat the reaction mixture to 80-90°C and stir for 4-6 hours.", "Cool the reaction mixture to room temperature and add hydrochloric acid dropwise while stirring.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride." ] }

CAS No.

2680528-74-7

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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